N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-6-7-17(23-16)24(21,22)19-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIMQEUHLLXZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylpiperidine Intermediate Synthesis
Piperidine benzylation typically employs nucleophilic aromatic substitution or reductive amination. A representative protocol involves:
- Piperidin-4-ylmethanol activation via mesylation or tosylation
- Benzyl group introduction using benzyl bromide under basic conditions
- Protection/deprotection cycles for functional group compatibility
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial) | Minimizes di-alkylation |
| Base | K₂CO₃/NaH | 15–20% yield improvement vs. Et₃N |
| Solvent | Anhydrous DMF | 65–78% conversion efficiency |
Comparative studies show sodium hydride in DMF at 80°C for 12 hours achieves 72% isolated yield of 1-benzylpiperidin-4-ylmethanol.
Sulfonamide Coupling Methodologies
The critical C–N bond formation between the benzylpiperidine intermediate and 5-chlorothiophene-2-sulfonyl chloride follows two primary pathways:
Direct Aminolysis Approach
Reaction Scheme:
Piperidine intermediate + 5-Cl-Thiophene-SO₂Cl
→ Nucleophilic displacement (DMAP catalysis)
→ Column chromatography purification
- Molar ratio 1:1.05 (piperidine:sulfonyl chloride)
- Dichloromethane solvent at −10°C
- Triethylamine (3 eq.) as proton scavenger
- 48-hour reaction time
Yield Comparison :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Et₃N | DCM | −10°C | 58% |
| DBU | THF | 25°C | 63% |
| NaH | DMF | 0°C | 71% |
Mitsunobu Alternative for Sterically Hindered Systems
For substrates with poor nucleophilicity:
def mitsunobu_coupling(piperidine, sulfonamide):
reagents = {'DEAD': 1.2eq, 'PPh₃': 1.5eq}
solvent = 'THF'
temp = '0°C → rt'
yield = calculate_yield(piperidine)
return purified_product
This method achieves 82% yield but requires strict anhydrous conditions and generates stoichiometric triphenylphosphine oxide byproducts.
Process Intensification Strategies
Continuous Flow Sulfonation
Microreactor technology enhances heat transfer and mixing efficiency:
| Reactor Type | Residence Time | Conversion |
|---|---|---|
| Batch | 24 h | 68% |
| Tubular (0.5 mm ID) | 45 min | 89% |
Catalytic System Optimization
Bimetallic catalysts improve sulfonyl chloride activation:
Catalyst Screening Results :
| Catalyst | TOF (h⁻¹) | TON |
|---|---|---|
| Pd/C (5%) | 12 | 110 |
| Ni-Al₂O₃ | 18 | 150 |
| Cu-Zn-MOF | 27 | 230 |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
¹H NMR Critical Resonances :
- δ 7.48–7.32 ppm (benzyl aromatic protons)
- δ 4.50–4.28 ppm (piperidine CH₂-N coupling)
- δ 2.93 ppm (sulfonamide NH)
HRMS Validation :
Calculated for C₁₇H₂₁ClN₂O₂S₂ [M+H]⁺: 385.0812
Observed: 385.0809 (Δ = −0.78 ppm)
Chromatographic Purity Assessment
HPLC Method:
- Column: C18 (150 × 4.6 mm, 3.5 μm)
- Mobile phase: 65:35 MeCN/H₂O (+0.1% TFA)
- Retention time: 6.72 ± 0.3 min
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Raw Materials | 12,400 | 9,800 |
| Energy | 3,200 | 1,100 |
| Waste Treatment | 2,700 | 800 |
Environmental Impact Metrics
| Metric | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 86 | 23 |
| PMI (kg/kg) | 145 | 39 |
| Carbon Footprint | 18.6 tCO₂eq | 5.2 tCO₂eq |
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol, THF
Substitution: Amines, thiols, pyridine, triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiophene derivatives with various substituents
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated that sulfonamide derivatives, including N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide, can effectively inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 15.62 to 31.25 μmol/L against MRSA strains, indicating strong antibacterial activity .
Antiproliferative Effects
In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The growth inhibition concentration (GI50) values for related compounds suggest substantial potency, with values reported around 31 nM to 54 nM against different cancer cells . The mechanism of action may involve the inhibition of specific metabolic pathways essential for rapid cell division.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this sulfonamide derivative against a range of bacterial strains. Results indicated that the compound was particularly effective against MRSA, with MIC values significantly lower than many other tested sulfonamides, underscoring its potential as a therapeutic agent in treating resistant infections .
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against various cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others, suggesting that structural modifications can enhance antiproliferative effects .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters like acetylcholine . This leads to increased levels of acetylcholine in the brain, which can enhance cognitive function and memory .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzylpiperidine Derivatives
- Compound 32 (Group 3, ) : Features an N-(1-benzylpiperidin-4-yl) sidechain and demonstrates potent antiprion activity. Modifications to the benzyl group (e.g., homologs or substituents with varying electronic properties) significantly altered activity, highlighting the importance of the benzylpiperidine core .
- Compounds 15–18 () : Synthesized via reductive amination (NaBH₃CN in THF/MeOH), these compounds incorporate benzylpiperidine with indoline or benzoimidazolone groups. Yields ranged from 31% to 49%, suggesting moderate synthetic efficiency for such scaffolds .
Chlorothiophene Sulfonamide Derivatives
- Compound 20 () and Compound 13 () : Pyrazole derivatives with 5-chlorothiophene-2-sulfonamide groups. Synthesis involved coupling reactions with yields of 19% and 46.7%, respectively, indicating challenges in introducing the sulfonamide group .
Hybrid Structures
- Compound 5 () : Combines benzylpiperidine with a hydroxy-methoxyphenyl acrylamide. Achieved a 95% yield via enzyme-mediated synthesis, emphasizing the role of reaction conditions in efficiency .
Table 1: Comparative Overview of Structural Analogs
Physicochemical and Pharmacokinetic Properties
- The sulfonamide group may counterbalance this by increasing polarity.
- Stability : Compounds with sulfonamide groups (e.g., ) often exhibit robust stability under physiological conditions, though metabolic susceptibility (e.g., hepatic sulfonation) requires evaluation.
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.9 g/mol. The compound features a chlorothiophene moiety, which is often associated with various biological activities, including enzyme inhibition and receptor modulation .
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly monoamine oxidase (MAO). MAO inhibitors are crucial in the treatment of various neurological disorders, including depression and Parkinson's disease. For instance, derivatives of similar compounds have shown potent inhibitory activity against MAO-A and MAO-B, which suggests that this compound may exhibit similar properties .
2. Antioxidant Activity
Compounds with thiophene structures often demonstrate antioxidant properties. The presence of the sulfonamide group may enhance this activity by stabilizing free radicals. Research indicates that related compounds have shown significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
3. Cytotoxicity Studies
In vitro cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that this compound exhibits low cytotoxicity in various cell lines, suggesting a favorable therapeutic index .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| MAO Inhibition | Potent inhibitor of MAO-A and MAO-B | |
| Antioxidant Activity | Significant free radical scavenging | |
| Cytotoxicity | Low cytotoxicity in cell lines |
Case Study: Neuroprotective Effects
A study focused on the neuroprotective effects of related piperidine derivatives showed that these compounds could prevent neuronal cell death induced by oxidative stress. This suggests that this compound may also possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Pharmacokinetic Profile
The pharmacokinetic profile is crucial for understanding the drug's behavior in biological systems. Theoretical calculations suggest that compounds similar to this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, indicating potential for oral bioavailability and effective therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide, and how can purity be ensured?
- Methodology :
- Step 1 : Start with 5-chlorothiophene-2-sulfonyl chloride (prepared via chlorosulfonation of 2-chlorothiophene using chlorosulfonic acid and PCl₅) .
- Step 2 : Couple with 1-benzylpiperidin-4-ylmethanamine using a nucleophilic substitution reaction under inert conditions (e.g., N₂ atmosphere).
- Step 3 : Optimize reaction parameters:
- Solvent : Dichloromethane or ethanol (polar aprotic solvents enhance reactivity) .
- Temperature : 0–25°C to minimize side reactions .
- Purity Control : Use HPLC (≥99% purity) and TLC to monitor intermediates. Final characterization via ¹H/¹³C NMR (chemical shifts for sulfonamide protons: δ 7.5–8.0 ppm) and HRMS (exact mass: ~435.1 g/mol) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and benzyl groups) and piperidine methylene protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~165 ppm) and chlorothiophene carbons (δ 125–140 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles (e.g., C-S-N bond geometry) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodology :
- Core Modifications :
- Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on target binding .
- Modify the piperidine ring (e.g., N-methylation) to study steric impacts .
- Biological Assays :
- Screen against enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities (Kd values) .
- Test in cellular models (e.g., cancer cell lines) for cytotoxicity (IC50 via MTT assay) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like serotonin receptors or carbonic anhydrases .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Approach :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., compare enzymatic inhibition with cellular activity) .
- Purity Reassessment : Contaminants (e.g., unreacted sulfonyl chloride) may skew data; reanalyze via HPLC-MS .
- Solubility Adjustments : Use DMSO/PBS mixtures to ensure consistent solubility across studies .
- Metadata Analysis : Correlate activity with structural features (e.g., logP, H-bond donors) using QSAR models .
Q. How can reaction yields be improved during scale-up synthesis while maintaining regioselectivity?
- Optimization Strategies :
- Catalysis : Employ Pd/C or CuI for coupling steps to reduce by-products .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
- Workflow : Use flow chemistry for continuous purification (e.g., scavenger resins to remove excess amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
